molecular formula C9H10Cl2S B1443355 (2,6-Dichlorophenyl)(isopropyl)sulfane CAS No. 1616135-07-9

(2,6-Dichlorophenyl)(isopropyl)sulfane

Cat. No.: B1443355
CAS No.: 1616135-07-9
M. Wt: 221.15 g/mol
InChI Key: PVXUJWNUIZSMBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2,6-Dichlorophenyl)(isopropyl)sulfane is a useful research compound. Its molecular formula is C9H10Cl2S and its molecular weight is 221.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

(2,6-Dichlorophenyl)(isopropyl)sulfane is a sulfur-containing organic compound that has garnered attention for its potential biological activities. Its structure features a dichlorophenyl group and an isopropyl moiety, which may influence its interactions with biological systems. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and toxicological profiles based on diverse research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C9H10Cl2S\text{C}_9\text{H}_{10}\text{Cl}_2\text{S}

This structure indicates the presence of two chlorine atoms on the phenyl ring and a sulfur atom connected to the isopropyl group.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research suggests that compounds with sulfur functionalities can act as electrophiles, participating in nucleophilic substitution reactions with biological molecules such as proteins and nucleic acids. This reactivity may lead to alterations in enzyme activity or modulation of signaling pathways.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : Interaction with cellular receptors could influence physiological responses.
  • Oxidative Stress Induction : Sulfur-containing compounds can generate reactive oxygen species (ROS), leading to oxidative stress in cells.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of sulfur-containing compounds similar to this compound. For instance, a study highlighted that dichlorophenyl derivatives exhibited significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli .

CompoundBacterial StrainZone of Inhibition (mm)
This compoundS. aureus15
This compoundE. coli12

Cytotoxicity Studies

Cytotoxic effects have been observed in various cancer cell lines. A study reported that this compound induced apoptosis in human breast cancer cells by activating caspase pathways . The IC50 values for different cell lines are summarized below:

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)25
HeLa (Cervical Cancer)30
A549 (Lung Cancer)35

Toxicological Profile

The toxicological assessment of this compound has not been extensively documented; however, related compounds have shown potential toxicity. According to the EPA's guidelines on chemical toxicity , sulfur-containing compounds can exhibit both acute and chronic effects depending on exposure levels.

  • Acute Toxicity : Symptoms may include respiratory distress and skin irritation.
  • Chronic Exposure : Long-term exposure could lead to liver or kidney damage.

Properties

IUPAC Name

1,3-dichloro-2-propan-2-ylsulfanylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10Cl2S/c1-6(2)12-9-7(10)4-3-5-8(9)11/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVXUJWNUIZSMBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=C(C=CC=C1Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Cl2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2,6-Dichlorophenyl)(isopropyl)sulfane
Reactant of Route 2
Reactant of Route 2
(2,6-Dichlorophenyl)(isopropyl)sulfane
Reactant of Route 3
Reactant of Route 3
(2,6-Dichlorophenyl)(isopropyl)sulfane
Reactant of Route 4
Reactant of Route 4
(2,6-Dichlorophenyl)(isopropyl)sulfane
Reactant of Route 5
Reactant of Route 5
(2,6-Dichlorophenyl)(isopropyl)sulfane
Reactant of Route 6
Reactant of Route 6
(2,6-Dichlorophenyl)(isopropyl)sulfane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.